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Compound of Interest

Compound Name: Diisopropyl(bromomethyl)boronate

Cat. No.: B135683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diisopropyl(bromomethyl)boronate is a versatile and valuable reagent in modern organic

synthesis, primarily utilized for the formation of new carbon-carbon and carbon-boron bonds.[1]

Its applications are particularly prominent in cross-coupling reactions and homologation

sequences, making it a key building block in the synthesis of complex organic molecules,

including pharmaceuticals and advanced materials.[1][2] This document provides detailed

application notes and experimental protocols for the use of

Diisopropyl(bromomethyl)boronate in key synthetic transformations.

Chemical Properties and Safety Information
Diisopropyl(bromomethyl)boronate
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Property Value

CAS Number 137297-49-5

Molecular Formula C₇H₁₆BBrO₂

Molecular Weight 222.92 g/mol

Appearance Colorless to slightly yellow liquid

Boiling Point 138.7 °C at 760 mmHg[2]

Flash Point 38 °C[3][4]

Density 1.156 g/cm³[2]

| Refractive Index | 1.43[3][4] |

Safety and Handling:

Diisopropyl(bromomethyl)boronate is a flammable liquid and vapor that causes skin and

serious eye irritation.[3][4] It is also moisture and heat-sensitive.[3][4] Therefore, proper safety

precautions are essential.

Handling: Work in a well-ventilated area, preferably in a fume hood.[5] Wear appropriate

personal protective equipment (PPE), including safety goggles, chemical-resistant gloves,

and a lab coat.[5] Use spark-proof tools and explosion-proof equipment.[5] Avoid contact with

skin, eyes, and clothing.[5]

Storage: Store in a tightly closed container in a cool, well-ventilated place, away from heat,

sparks, and open flames.[3][4][5] It is recommended to store under an inert gas atmosphere

at refrigerated temperatures (2-8 °C).[1][5]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[3][4]

Applications in Organic Synthesis
Diisopropyl(bromomethyl)boronate serves as a precursor to a variety of organoboron

compounds, which are pivotal in several name reactions.
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Matteson Homologation
The Matteson homologation is a powerful method for the stereospecific one-carbon extension

of a boronic ester. This reaction allows for the iterative construction of chiral centers and is

widely used in natural product synthesis. While specific protocols detailing the direct use of

Diisopropyl(bromomethyl)boronate in a classic Matteson homologation are not prevalent in

the provided search results, the underlying principle involves the reaction of a boronic ester

with a halomethyllithium reagent. Diisopropyl(bromomethyl)boronate can be a precursor to

such reagents or be used in related homologation strategies.

A general workflow for a Matteson-type homologation is depicted below. The process typically

involves the reaction of a starting boronic ester with a dichloromethyllithium, followed by

reaction with a nucleophile (e.g., a Grignard reagent) to yield the homologated product.

Starting Materials

Reaction Steps
Product

Boronic Ester (Substrate)

Addition to Boronic Ester
to form 'ate' complex

Dichloromethane (CH2Cl2)

In situ formation of
Dichloromethyllithium (LiCHCl2)

 at low temperature (-100 °C)n-Butyllithium (n-BuLi)
LiCHCl2 1,2-Migration

(promoted by ZnCl2)
Reaction with Nucleophile
(e.g., Grignard Reagent)

α-chloroboronic ester intermediate Homologated Boronic Ester

Click to download full resolution via product page

Caption: General workflow of the Matteson Homologation reaction.

Experimental Protocol: General Procedure for Matteson Homologation of Arylboronic Esters

This protocol is a general representation and may require optimization for specific substrates.

In a flame-dried Schlenk flask under an inert atmosphere, dissolve anhydrous

dichloromethane (1.7 equiv.) in anhydrous THF (2.0 mL/mmol of boronic ester).
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Cool the solution to between -100 °C and -110 °C using a liquid nitrogen/ethanol bath.

Slowly add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise to the cooled solution.

Stir the mixture for 30 minutes at -100 °C.

Add a solution of the arylboronic ester (1.0 equiv.) in anhydrous THF (1.5 mL/mmol) to the

reaction mixture.

Allow the reaction to warm to 0 °C.

Cool the mixture to -78 °C and add a solution of the Grignard reagent (e.g., EtMgBr, 1.2

equiv.) in THF.

Allow the reaction to warm to room temperature and stir until the reaction is complete

(monitored by TLC or GC-MS).

Quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Matteson Homologation of Arylboronic Esters
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Arylboronic
Ester
Substrate

Nucleophile
(Grignard
Reagent)

Product Yield (%) Reference

Phenylboronic

ester derivative
MeMgBr

Homologated

phenylboronic

ester

High [5]

Phenylboronic

ester derivative
EtMgBr

Homologated

phenylboronic

ester

High [5]

Methylboronic

ester derivative
Phenyl-MgBr

Homologated

methylboronic

ester

Good [5]

Methylboronic

ester derivative
Naphthyl-MgBr

Homologated

methylboronic

ester

Good [5]

Note: The term "High" and "Good" are as reported in the source and specific percentages were

not provided.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the

formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. Diisopropyl(bromomethyl)boronate
can be used to generate B-alkyl MIDA boronates which are effective coupling partners in these

reactions.[6] The general mechanism involves a catalytic cycle with a palladium catalyst.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of B-Alkyl MIDA

Boronates with Aryl Bromides

This is a general procedure and may need to be adapted for specific substrates.[6]

To an oven-dried reaction vessel, add the B-alkyl MIDA boronate (1.2 equiv.), aryl bromide

(1.0 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

Add the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos) under an

inert atmosphere.

Add a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene).

Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir for the

necessary time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of B-Alkyl MIDA Boronates

B-Alkyl MIDA
Boronate

Aryl Bromide Product Yield (%) Reference

B-propyl MIDA

boronate

4-

Bromobenzonitril

e

4-

Propylbenzonitril

e

85 [6]

B-propyl MIDA

boronate

4-

Bromoacetophen

one

4-

Propylacetophen

one

82 [6]

B-propyl MIDA

boronate

1-Bromo-4-

nitrobenzene

1-Nitro-4-

propylbenzene
78 [6]

B-isobutyl MIDA

boronate

4-

Bromobenzonitril

e

4-

Isobutylbenzonitr

ile

91 [6]

Synthesis of Boronic Esters via Grignard Reagents
Diisopropyl(bromomethyl)boronate can react with Grignard reagents to form new, more

complex boronic esters. This provides a straightforward method to introduce a variety of

functional groups.

Experimental Protocol: General Procedure for Reaction with Grignard Reagents
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Prepare the Grignard reagent from the corresponding organic halide and magnesium

turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert

atmosphere.

In a separate flame-dried flask, dissolve Diisopropyl(bromomethyl)boronate (1.0 equiv.) in

anhydrous THF.

Cool the boronate solution to a low temperature (e.g., -78 °C).

Slowly add the prepared Grignard reagent (1.1 equiv.) to the boronate solution.

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-

12 hours).

Monitor the reaction by TLC or GC-MS.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of NH₄Cl.

Extract the aqueous layer with an organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate.

Purify the resulting boronic ester by distillation or flash column chromatography.

Purification of Boronic Esters
The purification of boronic esters can sometimes be challenging due to their sensitivity to

hydrolysis on silica gel.

General Purification Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b135683?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Reaction Mixture

Aqueous Workup
(Quench, Extract, Wash)

Drying and Concentration

Choice of Purification

Flash Column Chromatography
(Silica or Alumina)

Liquid or non-crystalline solid

Distillation
(for volatile esters)

Volatile liquid

Recrystallization
(for solid esters)

Crystalline solid

Purified Boronic Ester

Click to download full resolution via product page

Caption: General workflow for the purification of boronic esters.

Tips for Flash Column Chromatography:

To minimize hydrolysis, the silica gel can be pre-treated by washing with a solvent containing

a small amount of a neutral or slightly basic agent, such as triethylamine, and then dried.

Alternatively, using neutral alumina as the stationary phase can be beneficial.
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Running the column with non-polar eluents and minimizing the purification time is

recommended.

Conclusion
Diisopropyl(bromomethyl)boronate is a highly effective reagent for the synthesis of a wide

array of organoboron compounds. Its utility in Matteson homologation and Suzuki-Miyaura

cross-coupling reactions makes it an indispensable tool for the construction of complex

molecular architectures. By following the detailed protocols and safety guidelines outlined in

these application notes, researchers can effectively harness the synthetic potential of this

versatile reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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